molecular formula C11H18N2O3 B2882407 tert-butyl N-(4-cyanooxan-4-yl)carbamate CAS No. 519031-87-9

tert-butyl N-(4-cyanooxan-4-yl)carbamate

Cat. No.: B2882407
CAS No.: 519031-87-9
M. Wt: 226.276
InChI Key: GFMHNORFBIULNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-(4-cyanooxan-4-yl)carbamate typically involves the reaction of 4-amino-tetrahydro-2H-pyran-4-carbonitrile with di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine . The reaction is carried out in dichloromethane at a temperature maintained between 0-10°C. After the reaction is complete, the mixture is allowed to warm to ambient temperature and is then adjusted to pH 7 using hydrochloric acid. The product is extracted with dichloromethane, washed with brine, dried over magnesium sulfate, and purified via chromatography .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-(4-cyanooxan-4-yl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Properties

IUPAC Name

tert-butyl N-(4-cyanooxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMHNORFBIULNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate (C-25) and triethylamine (2.1 eq.) in dichloromethane was cooled to 0° C. and trifluoroacetic anhydride (1.1 eq.) was added dropwise under nitrogen. Stirring was continued for 1 hour allowing the mixture to reach room temperature. Volatiles were removed in vacuo and residue was taken up in ethyl acetate, washed with HCl 1N, brine and dried over Na2SO4. Evaporation gave a crude which was purified by flash chromatography on silica gel (eluent:petroleum ether:ethyl acetate=7:3) to give the title compound (C-26), colorless oil, as a 8:2 mixture of two rotamers by 1H NMR.
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Synthesis routes and methods II

Procedure details

To a solution of 4-cyanotetrahydro-2H-pyrane-4-carboxylic acid (1.69 g) synthesized according to the method described in Journal of the American Chemical Society, 1942, vol. 64, p. 1672 in tetrahydrofuran (20 mL) and tert-butanol (80 mL), diphenylphosphonyl azide (2.32 mL) and triethylamine (1.51 mL) were added at room temperature, and the mixture was stirred at 80° C. for 3 hours. The reaction mixture was cooled to room temperature, and then ethyl acetate and saturated aqueous sodium chloride were added. The organic layer was separated, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent, 100 to 0% hexane in ethyl acetate) to obtain tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (G14, 1.38 g).
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